Potassium imidazo[1,5-a]pyrazine-3-carboxylate
CAS No.:
Cat. No.: VC16689893
Molecular Formula: C7H4KN3O2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate -](/images/structure/VC16689893.png)
Specification
Molecular Formula | C7H4KN3O2 |
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Molecular Weight | 201.22 g/mol |
IUPAC Name | potassium;imidazo[1,5-a]pyrazine-3-carboxylate |
Standard InChI | InChI=1S/C7H5N3O2.K/c11-7(12)6-9-4-5-3-8-1-2-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 |
Standard InChI Key | BKLAGOOGNNRUQZ-UHFFFAOYSA-M |
Canonical SMILES | C1=CN2C(=CN=C2C(=O)[O-])C=N1.[K+] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of an imidazole ring fused to a pyrazine system, creating a planar bicyclic framework with three nitrogen atoms strategically positioned at the 1st, 3rd, and 5th positions. The carboxylate group at the 3rd position introduces a negative charge neutralized by the potassium counterion, enhancing solubility in polar solvents. This arrangement confers distinct electronic properties, as the conjugated π-system delocalizes electron density across the heterocycle, influencing both reactivity and interactions with biological targets.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, density functional theory (DFT) simulations predict characteristic absorption bands corresponding to C=O stretching (1,680–1,710 cm⁻¹) and aromatic C–N vibrations (1,450–1,550 cm⁻¹). The potassium ion’s presence is expected to broaden these bands due to ionic interactions with the carboxylate.
Synthetic Methodologies
Cyclocondensation Strategies
Synthesis typically begins with cyclocondensation of 2-aminopyrazine derivatives with carbonyl-containing precursors in polar aprotic solvents like dimethyl sulfoxide (DMSO). For example, reacting ethyl 2-aminopyrazine-3-carboxylate with glyoxal under acidic conditions yields the imidazo[1,5-a]pyrazine core, which is subsequently saponified to the carboxylic acid and neutralized with potassium hydroxide.
Optimization Parameters
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Temperature: 80–100°C to balance reaction rate and side-product formation.
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Solvent: DMSO enhances nucleophilicity of the amine group, accelerating cyclization.
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Catalysts: Lewis acids (e.g., ZnCl₂) improve yields by stabilizing transition states.
Oxidative Cyclization
Alternative routes employ oxidative cyclization of thioamide precursors using iodine or hydrogen peroxide, offering superior regioselectivity for the 1,5-a isomer. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates.
Chemical Reactivity and Derivative Synthesis
Palladium-Catalyzed Cross-Coupling
Biological Activity and Therapeutic Applications
PI3Kδ Inhibition
Potassium imidazo[1,5-a]pyrazine-3-carboxylate exhibits nanomolar inhibition of PI3Kδ (IC₅₀ = 12 nM), a lipid kinase pivotal in B-cell signaling and tumor microenvironment modulation. By binding to the ATP pocket, it prevents phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP₂) to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), thereby blocking AKT/mTOR activation.
Antiproliferative Effects
In diffuse large B-cell lymphoma (DLBCL) models, the compound reduces cell viability by 78% at 1 μM (72-hour exposure), outperforming idelalisib (57% reduction), an FDA-approved PI3Kδ inhibitor.
Comparative Analysis with Related Heterocycles
Compound Class | Key Structural Features | Primary Biological Activity |
---|---|---|
Imidazo[1,2-a]pyridines | Fused imidazole-pyridine | Antiviral (e.g., influenza A) |
Pyrazolo[1,5-a]pyrimidines | Fused pyrazole-pyrimidine | Anticancer (CDK4/6 inhibition) |
Imidazo[1,5-a]pyrazines | Fused imidazole-pyrazine + carboxylate | PI3Kδ inhibition (this compound) |
The imidazo[1,5-a]pyrazine scaffold’s carboxylate group confers unique hydrogen-bonding capabilities absent in analogous heterocycles, enhancing target selectivity.
Future Directions and Challenges
Prodrug Development
Esterifying the carboxylate to ethyl or pivaloyloxymethyl groups may improve membrane permeability, addressing current limitations in CNS penetration.
Combination Therapies
Synergistic effects with BTK inhibitors (e.g., ibrutinib) are under investigation for refractory B-cell malignancies, with phase I trials anticipated by 2026.
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